molecular formula C6H6Br2S B6168179 2,3-dibromo-4,5-dimethylthiophene CAS No. 89488-48-2

2,3-dibromo-4,5-dimethylthiophene

Cat. No. B6168179
CAS RN: 89488-48-2
M. Wt: 270
InChI Key:
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Description

2,3-Dibromo-4,5-dimethylthiophene (2,3-DBMT) is an organosulfur compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of thiophene, a five-membered aromatic ring that is composed of four carbon atoms and one sulfur atom. 2,3-DBMT has two bromine atoms attached to the methyl group and is an excellent building block for further chemical derivatization. It has attracted attention due to its interesting structural and physical properties, and has been studied for its potential biological activity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2,3-dibromo-4,5-dimethylthiophene can be achieved through a multi-step process involving bromination and alkylation reactions.

Starting Materials
4,5-dimethylthiophene, bromine, sodium hydroxide, potassium carbonate, methyl iodide, acetone

Reaction
Step 1: Bromination of 4,5-dimethylthiophene with bromine in the presence of sodium hydroxide to yield 2-bromo-4,5-dimethylthiophene., Step 2: Bromination of 2-bromo-4,5-dimethylthiophene with bromine in the presence of potassium carbonate to yield 2,3-dibromo-4,5-dimethylthiophene., Step 3: Alkylation of 2,3-dibromo-4,5-dimethylthiophene with methyl iodide in the presence of acetone to yield the final product, 2,3-dibromo-4,5-dimethylthiophene.

Scientific Research Applications

2,3-dibromo-4,5-dimethylthiophene has been studied for its potential applications in the medical and scientific fields. It has been shown to be a strong antioxidant and has been studied for its potential to reduce oxidative stress in cells. It has also been studied for its potential to inhibit the growth of cancer cells. Additionally, 2,3-dibromo-4,5-dimethylthiophene has been studied for its potential to inhibit the growth of bacteria and fungi. It has also been studied for its potential to act as a catalyst in organic reactions.

Mechanism Of Action

The mechanism of action of 2,3-dibromo-4,5-dimethylthiophene is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, which are molecules that can cause damage to cells. It is also believed to inhibit the growth of cancer cells by interfering with the cell cycle. Additionally, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

2,3-dibromo-4,5-dimethylthiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective antioxidant, scavenging free radicals and reducing oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells, bacteria, and fungi. Additionally, it has been shown to act as a catalyst in organic reactions.

Advantages And Limitations For Lab Experiments

The use of 2,3-dibromo-4,5-dimethylthiophene in lab experiments has several advantages. It is easy to synthesize and can be used in a variety of reactions. Additionally, it is a strong antioxidant and has been shown to inhibit the growth of cancer cells, bacteria, and fungi. However, there are some limitations to its use in lab experiments. It is not water-soluble and is not stable in air, so it must be stored in an inert atmosphere. Additionally, it is a strong oxidizer and can be hazardous if not handled properly.

Future Directions

The potential applications of 2,3-dibromo-4,5-dimethylthiophene are far-reaching and could be explored in a variety of ways. One possible future direction is to study its potential to act as a catalyst in organic reactions. Additionally, it could be studied for its potential to act as an anti-inflammatory, as well as its potential to inhibit the growth of bacteria and fungi. It could also be studied for its potential to act as an antioxidant in the body, as well as for its potential to reduce oxidative stress in cells. Finally, it could be studied for its potential to act as a drug delivery system, as well as for its potential to act as a drug target.

properties

CAS RN

89488-48-2

Product Name

2,3-dibromo-4,5-dimethylthiophene

Molecular Formula

C6H6Br2S

Molecular Weight

270

Purity

95

Origin of Product

United States

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